molecular formula C24H23N3O4 B13821394 2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate CAS No. 41284-31-5

2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate

Cat. No.: B13821394
CAS No.: 41284-31-5
M. Wt: 417.5 g/mol
InChI Key: YUBMQECDGDMIIE-UHFFFAOYSA-N
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Description

2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dicyanovinyl group, a methylphenyl group, and a terephthalate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate typically involves multiple steps. One common method includes the reaction of 4-(2,2-dicyanovinyl)-3-methylphenylamine with ethyl 2-bromoacetate under basic conditions to form the intermediate product. This intermediate is then reacted with methyl terephthalate in the presence of a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate involves its interaction with specific molecular targets and pathways. The dicyanovinyl group can act as an electron acceptor, while the methylphenyl group can participate in various chemical interactions. These properties enable the compound to modulate biological processes and chemical reactions effectively.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2,2-dicyanovinyl)amino]-4-methylthiophene-3-carboxylate
  • 2-[4-(2,2-dicyanovinyl)-N-ethyl-3-methylaniline]ethyl carbanilate

Uniqueness

2-((4-(2,2-Dicyanovinyl)-3-methylphenyl)ethylamino)ethyl methyl terephthalate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

41284-31-5

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

4-O-[2-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]ethyl] 1-O-methyl benzene-1,4-dicarboxylate

InChI

InChI=1S/C24H23N3O4/c1-4-27(22-10-9-21(17(2)13-22)14-18(15-25)16-26)11-12-31-24(29)20-7-5-19(6-8-20)23(28)30-3/h5-10,13-14H,4,11-12H2,1-3H3

InChI Key

YUBMQECDGDMIIE-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC(=C(C=C2)C=C(C#N)C#N)C

Origin of Product

United States

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